molecular formula C9H12N2O2S B3130786 Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate CAS No. 34467-14-6

Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate

Cat. No. B3130786
CAS RN: 34467-14-6
M. Wt: 212.27 g/mol
InChI Key: IWXSEVRNVJJFOY-UHFFFAOYSA-N
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Description

“Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate” is a chemical compound with the molecular formula C9H12N2O2S . Its average mass is 212.269 Da and its monoisotopic mass is 212.061951 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The yield was 91% and the reaction time was 2 hours . The IR spectrum showed a maximum at 3310, 2942, 2842, 1664, 1606, 1545, 1505, 1442, 1391, 1252, 1171, 752 cm −1 .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum shows signals at various chemical shifts .


Chemical Reactions Analysis

The reaction outcome of similar compounds depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 327.0±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.9±3.0 kJ/mol and its flash point is 151.6±28.4 °C .

Scientific Research Applications

Organic Synthesis and Chemical Properties

One area of research involves the 1,3-Dipolar cycloaddition of 5,6-dihydroimidazo[2,1-b]thiazolium betaines, demonstrating the compound's utility in generating new heterocyclic structures. This process entails generating imidazothiazolium betaines in situ, which then react with acetylenic dipolarophiles to yield compounds with potential for further chemical investigation and application (Kim, Yoo, & Park, 1992).

Another study highlighted the synthesis and rearrangement of 5,6-dihydroimidazo[2,1-b]thiazoles , providing insights into their structural dynamics during chemical reactions. This research is crucial for understanding the compound's behavior under different chemical conditions and can guide the development of novel synthetic routes for related heterocyclic compounds (Robert, Panouse, & Combrisson, 1975).

Potential Pharmaceutical Applications

The exploration of 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles as immunoregulatory anti-inflammatory agents is a significant application. These compounds have been evaluated for their effectiveness in rat adjuvant-induced arthritis and mouse oxazolone-induced contact sensitivity assays, showing promise as new anti-inflammatory drugs with immunoregulatory properties (Bender et al., 1985).

Antibacterial and Antimicrobial Activities

The synthesis of certain (2E)-substituted-2-ethylidene-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-(2H)-ones has shown these compounds to be efficient antibacterial agents. This research opens avenues for the development of new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Bhaskar, Kumar, Balakrishnan, & Sangameswaran, 2008).

Synthesis and Structural Analysis

The synthesis of quaternary 3-(1,3-dioxo-1H-isoindol-2-ylmethyl)-5,6-dihydroimidazo[2,1-b]thiazolium salts demonstrates the versatility of Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate derivatives in generating water-soluble compounds, potentially useful in pharmaceutical formulations (Dianov, 2006).

properties

IUPAC Name

ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-13-8(12)5-7-6-14-9-10-3-4-11(7)9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXSEVRNVJJFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC2=NCCN12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233479
Record name Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34467-14-6
Record name Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34467-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate
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Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate
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Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate

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